Product packaging for Vindesine N-(3-Hydroxypropyl)amide(Cat. No.:CAS No. 69783-92-2)

Vindesine N-(3-Hydroxypropyl)amide

Cat. No.: B1144965
CAS No.: 69783-92-2
M. Wt: 812.01
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Description

Vindesine N-(3-Hydroxypropyl)amide is a chemically characterized derivative of Vindesine (V314400), which is itself a semisynthetic vinca alkaloid derived from vinblastine, a natural product isolated from the plant Catharanthus roseus . Like its parent compound, this derivative is intended for investigative antineoplastic research. Vindesine's established mechanism of action, which this amide is likely to share or modulate, involves the inhibition of microtubule formation and function by binding to tubulin, the core protein subunit of microtubules . This interaction disrupts the dynamics of the mitotic spindle, leading to the arrest of dividing cells in the metaphase of the cell cycle and ultimately inducing apoptosis in rapidly proliferating cells . The primary research value of this compound lies in its utility as a tool compound for studying the structure-activity relationships of vinca alkaloids and for exploring novel pathways in cancer cell biology. Its modified structure, featuring the N-(3-Hydroxypropyl)amide group, may alter its solubility, binding affinity, or metabolic profile compared to Vindesine, making it a candidate for investigating mechanisms to overcome drug resistance or to improve therapeutic indices in model systems. Researchers can use this compound to probe the mechanisms of mitosis and apoptosis in various cancer cell lines, contributing to the broader understanding of antimitotic agents . This product is supplied for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

69783-92-2

Molecular Formula

C₄₆H₆₁N₅O₈

Molecular Weight

812.01

Synonyms

Vindesine HPA;  (3S,5S,7S,9S)-Methyl 5-Ethyl-9-((3aR,3a1R,4R,5S,5aR,10bR)-3a-ethyl-4,5-dihydroxy-5-((3-hydroxypropyl)carbamoyl)-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl)-5-hydroxy-2,4,5,6,7,8,9,10-octahydro

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Synthesis of Vindesine (B1683056) N-(3-Hydroxypropyl)amide

The synthesis of Vindesine N-(3-Hydroxypropyl)amide is a multi-step process that begins with the parent Vinca (B1221190) alkaloid, vinblastine (B1199706), and proceeds through key intermediates to the final N-substituted amide derivative.

Precursor Identification and Starting Material Considerations

The primary precursor for the synthesis of this compound is vindesine , which is chemically known as 4-desacetylvinblastine C-3 carboxamide. nih.govgoogle.com However, the direct N-alkylation of the vindesine amide is not a feasible synthetic route. Instead, a more strategic approach is employed, starting from a common intermediate used in the synthesis of vindesine itself.

The key starting material for this synthetic endeavor is vinblastine , a dimeric indole (B1671886) alkaloid extracted from the Madagascar periwinkle, Catharanthus roseus. nih.gov The initial step involves the selective hydrolysis of the C-4 acetyl group of vinblastine to yield 4-desacetylvinblastine . This reaction is typically carried out using hydrazine (B178648) hydrate, which also converts the C-3 methyl ester to a carboxhydrazide, furnishing 4-desacetyl VLB C-3 carboxhydrazide . google.com

This carboxhydrazide is a critical branching point. For the synthesis of this compound, the carboxhydrazide is converted to a highly reactive intermediate, the 4-desacetyl VLB C-3 carboxazide . This transformation is a pivotal step that sets the stage for the introduction of the N-(3-Hydroxypropyl) moiety.

Compound NameStructureRole in Synthesis
VinblastineDimeric Indole AlkaloidUltimate Starting Material
4-Desacetylvinblastine-Intermediate
4-Desacetyl VLB C-3 carboxhydrazide-Key Intermediate
4-Desacetyl VLB C-3 carboxazide-Reactive Intermediate for Amidation
3-Amino-1-propanolHO-(CH₂)₃-NH₂Reagent for Amide Formation

Reaction Pathways, Conditions, and Catalysis for Amide Formation

The central reaction in the synthesis of this compound is the formation of the amide bond between the vindoline (B23647) moiety of the alkaloid and the incoming amine, 3-amino-1-propanol. This is achieved via the acyl azide (B81097) intermediate.

The synthesis proceeds as follows:

Formation of the Acyl Azide: 4-Desacetyl VLB C-3 carboxhydrazide is treated with a nitrite (B80452) source, such as n-butyl nitrite or isoamyl nitrite, in an acidic medium within an inert solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com This reaction converts the carboxhydrazide into the corresponding 4-desacetyl VLB C-3 carboxazide. This acyl azide is a versatile intermediate, prone to nucleophilic attack.

Amide Bond Formation: The freshly prepared 4-desacetyl VLB C-3 carboxazide is then reacted with 3-amino-1-propanol . The amine group of 3-amino-1-propanol acts as a nucleophile, attacking the carbonyl carbon of the acyl azide. This results in the expulsion of a molecule of nitrogen gas (N₂) and the formation of the stable N-(3-Hydroxypropyl)amide linkage. This reaction is typically carried out in a suitable organic solvent. While specific conditions for this exact reaction are not extensively documented in publicly available literature, analogous reactions with other amines suggest that the reaction can proceed at or below room temperature to control reactivity and minimize side reactions. mnstate.edu

The reaction of an acyl azide with an amine is a well-established method for amide bond formation and is related to the Curtius rearrangement, although in this case, the desired product is the direct amidation product rather than the rearranged amine. masterorganicchemistry.comwikipedia.org

Purification Strategies and Techniques for Compound Isolation

The purification of this compound from the reaction mixture is crucial to obtain a compound of high purity. The workup and purification procedure typically involves several steps:

Extraction: After the reaction is complete, the reaction mixture is subjected to an aqueous workup. The pH of the solution is adjusted to make the aqueous phase alkaline, which ensures that the vindesine derivative, as a free base, is insoluble in water and can be extracted into a water-immiscible organic solvent such as methylene (B1212753) dichloride or chloroform (B151607). google.comgoogle.com This step also helps to remove any water-soluble byproducts and unreacted reagents.

Chromatography: The crude product obtained after evaporation of the organic solvent is then subjected to chromatographic purification. High-Performance Liquid Chromatography (HPLC) is a powerful and commonly used technique for the purification of Vinca alkaloid derivatives due to its high resolution and efficiency. google.comgoogle.com Column chromatography using silica (B1680970) gel as the stationary phase and a suitable solvent system (e.g., a mixture of chloroform and methanol) can also be employed for the separation of the desired product from impurities. nih.gov

Recrystallization: Further purification can be achieved by recrystallization of the isolated free base from an appropriate solvent system to yield the final product in a highly pure crystalline form.

Synthesis of Related Structural Analogues and Novel Derivatives

The synthetic route to this compound can be adapted to create a library of related structural analogues, allowing for the exploration of structure-activity relationships.

Design Principles for Structural Modifications at the N-(3-Hydroxypropyl) Position

The N-(3-Hydroxypropyl) position of the vindesine C-3 amide offers a strategic point for structural modification. The design of new analogues is guided by several principles aimed at potentially improving the therapeutic index of the parent compound:

Modulating Lipophilicity/Hydrophilicity: The hydroxyl group of the N-(3-Hydroxypropyl) side chain provides a handle for further derivatization. For instance, esterification or etherification of this hydroxyl group can alter the lipophilicity of the molecule, which can in turn affect its pharmacokinetic properties such as cell membrane permeability and distribution.

Introducing Functional Groups: The alkyl chain can be extended or branched, and additional functional groups such as halogens, cyano groups, or other heterocyclic rings can be incorporated. These modifications can influence the binding affinity of the molecule to its biological target (tubulin) and its susceptibility to metabolic enzymes.

Conjugation to Targeting Moieties: The terminal hydroxyl group can serve as a point of attachment for conjugation to targeting moieties like antibodies, peptides, or other small molecules. This approach aims to deliver the cytotoxic alkaloid selectively to cancer cells, thereby reducing systemic toxicity.

Combinatorial and Parallel Synthesis Approaches for Analog Libraries

To efficiently explore the chemical space around the N-(3-Hydroxypropyl)amide position, combinatorial and parallel synthesis strategies can be employed. These approaches allow for the rapid generation of a large number of derivatives from a common intermediate.

A plausible combinatorial strategy would involve:

Solid-Phase Synthesis: The vindesine core, specifically the 4-desacetyl VLB C-3 carboxazide intermediate, could potentially be anchored to a solid support. However, due to the complexity of the vindesine molecule, a solution-phase parallel synthesis approach is often more practical.

Parallel Amidation Reactions: The key intermediate, 4-desacetyl VLB C-3 carboxazide, can be prepared in a larger batch. This stock solution can then be distributed into an array of reaction vessels (e.g., in a 96-well plate format). To each vessel, a different primary or secondary amine from a pre-selected library of building blocks would be added. This allows for the simultaneous synthesis of a diverse library of N-substituted vindesine amides.

Purification and Screening: After the reactions are complete, the products can be purified in a high-throughput manner using techniques like automated HPLC. The resulting library of compounds can then be screened for their biological activity in various assays.

Regioselective and Stereoselective Synthesis Aspects in Vindesine Functionalization

The synthesis of this compound, a derivative of the vinca alkaloid vindesine, necessitates a strategic approach to ensure the precise functionalization of the vindesine molecule. The core of this challenge lies in achieving regioselectivity, directing the chemical modification to the desired C-3 carboxylic acid position while preserving the numerous other reactive functional groups within the complex structure.

The primary and most established method for the synthesis of vindesine and its N-substituted analogs involves the activation of the C-3 carboxyl group of deacetylvinblastine. This process typically begins with the conversion of the C-3 carboxylic acid to a more reactive intermediate, most commonly an acid azide. This transformation is a key step in ensuring regioselectivity, as the other functional groups, such as the hydroxyl groups and the basic nitrogen atoms, are less prone to react under the conditions used for azide formation.

A common route to the deacetylvinblastine-3-carboxylic acid azide intermediate starts from deacetylvinblastine, which is first reacted with hydrazine to form the corresponding C-3 carboxhydrazide. Subsequently, treatment of the carboxhydrazide with a nitrite source, such as n-butyl nitrite or isoamyl nitrite, under acidic conditions yields the desired C-3 carboxazide. This azide is a versatile intermediate that can then be reacted with a variety of nucleophiles.

For the synthesis of this compound, the deacetylvinblastine-3-carboxylic acid azide is reacted with 3-amino-1-propanol. The amino group of 3-amino-1-propanol acts as the nucleophile, attacking the azide to form the target amide bond at the C-3 position. This reaction is highly regioselective due to the specific activation of the C-3 carboxyl group.

From a stereoselective standpoint, the functionalization at the C-3 position to form an amide with an achiral molecule like 3-amino-1-propanol does not introduce a new chiral center directly at the point of attachment. The inherent stereochemistry of the vindesine core, with its multiple chiral centers, is maintained throughout this synthetic sequence. The key stereochemical features of the vindoline and velbanamine units of the parent molecule remain unaltered during the amidation process. The flexibility of the N-(3-hydroxypropyl) side chain may allow for different conformations, but this does not alter the fixed stereochemistry of the alkaloid backbone.

The table below summarizes the key steps and intermediates in the proposed synthesis of this compound, based on established methodologies for vindesine analog synthesis.

Preclinical Biological Activity and Mechanism of Action Studies

Investigation of Cellular and Molecular Targets

No research has been published on the interaction between Vindesine (B1683056) N-(3-Hydroxypropyl)amide and tubulin or its effects on microtubule dynamics. While vinca (B1221190) alkaloids are known to inhibit tubulin polymerization, the specific binding affinity and functional consequences of the N-(3-Hydroxypropyl)amide modification on vindesine are unknown. nih.govacs.org

There are no studies available that describe the effects of Vindesine N-(3-Hydroxypropyl)amide on the cell cycle of any research models. The parent compound, vindesine, and other vinca alkaloids are known to cause cell cycle arrest, primarily in the G2/M phase, but this specific activity has not been documented for the N-(3-Hydroxypropyl)amide derivative. nih.govmedscape.com

The ability of this compound to induce apoptosis and the pathways involved have not been investigated in any cellular systems. Research on other vinca alkaloids indicates that apoptosis is a common downstream effect of microtubule disruption and cell cycle arrest, often involving caspase activation, but no such data exists for this specific compound. nih.govnih.gov

No information is available regarding the impact of this compound on any cell signaling cascades or transcriptional regulation.

In Vitro Antiproliferative and Cytotoxic Efficacy Research

There is no published data on the in vitro antiproliferative or cytotoxic efficacy of this compound across any cancer cell lines. Therefore, no comparative efficacy data can be presented. Studies on other novel vindoline (B23647) and vinblastine (B1199706) derivatives have shown a range of cytotoxic activities, but these findings are not applicable to the specific compound . nih.govmdpi.commdpi.com

Studies on Synergistic and Antagonistic Interactions with Other Research Compounds

No specific studies on the synergistic or antagonistic interactions of this compound with other research compounds have been identified in the available literature. Research on the parent compound, vindesine, has shown it is often used in combination chemotherapy regimens. For instance, a study on vindesine in combination with prednisone (B1679067) was conducted in children with acute lymphoblastic leukemia. taylorandfrancis.comnih.gov However, without specific data, it is impossible to determine how the N-(3-Hydroxypropyl)amide modification might influence these interactions.

Analysis of Resistance Mechanisms in Cell Culture Models

There are no published studies analyzing resistance mechanisms specifically to this compound in cell culture models. For the broader class of vinca alkaloids, including vindesine, a common mechanism of acquired resistance is the overexpression of drug efflux pumps such as P-glycoprotein (P-gp). acs.org It is plausible that cancer cells could develop resistance to this compound through similar mechanisms, but this has not been experimentally verified.

In Vivo Preclinical Efficacy Models and Pharmacodynamics

No in vivo preclinical efficacy or pharmacodynamic data for this compound are currently available.

Evaluation in Murine Xenograft and Syngeneic Tumor Models

Specific evaluations of this compound in murine xenograft or syngeneic tumor models have not been reported in the scientific literature. Studies on the parent compound, vindesine, have demonstrated its anti-tumor effects in various xenograft models. For example, vindesine, when conjugated to a monoclonal anti-carcinoembryonic antigen antibody, showed efficacy in treating human tumor xenografts in nude mice. nih.gov Another study noted the activity of vindesine against the Gardner lymphosarcoma and the Ridgway osteogenic sarcoma in mice. nih.gov

Pharmacodynamic Biomarker Modulation in Preclinical Systems

There is no information available on the modulation of pharmacodynamic biomarkers by this compound in preclinical systems. For vinca alkaloids in general, pharmacodynamic biomarkers often relate to their mechanism of action, which is the inhibition of tubulin polymerization. nih.gov This leads to mitotic arrest, which can be measured in tumor tissues. However, specific biomarkers for this compound have not been investigated.

Comparative Preclinical Efficacy with Parent Vinca Alkaloids

A direct comparative preclinical efficacy study between this compound and its parent vinca alkaloids, such as vinblastine and vincristine (B1662923), has not been published. Structure-activity relationship studies on other N-substituted vindesine analogues have shown that modifications to the vindesine molecule can alter its anti-tumor activity. For example, N-beta-Hydroxyethyl-VDS was found to be more active than vindesine against the Ridgway osteogenic sarcoma and the Gardner lymphosarcoma. nih.gov This suggests that the N-(3-Hydroxypropyl)amide substitution could potentially modify the efficacy profile, but experimental data are lacking.

Evaluation of Antimetastatic Potential in Preclinical Models

No preclinical studies have been identified that evaluate the antimetastatic potential of this compound. While some novel vinblastine analogues have shown superior antimetastatic effects compared to their parent compounds in xenograft models, this has not been explored for this specific vindesine derivative. acs.org

Structure Activity Relationship Sar Elucidation and Molecular Design

Identification of Key Structural Determinants for Biological Activity

The biological activity of vindesine (B1683056) and its analogs is intrinsically linked to their chemical structure. The core scaffold, a dimeric structure composed of catharanthine (B190766) and vindoline (B23647) moieties, is fundamental to its mechanism of action, which involves the inhibition of microtubule polymerization by binding to tubulin. nih.govnih.gov Modifications to this core structure, particularly at the vindoline C-23 amide position, have been a key focus of SAR studies to modulate antitumor activity and toxicity.

Initial research leading to the development of vindesine involved the modification of the C-23 ester of vinblastine (B1199706). The conversion of this ester to an amide, specifically the unsubstituted amide (vindesine), resulted in a compound with an activity spectrum more akin to vincristine (B1662923) than its direct parent, vinblastine, but with potentially lower neurotoxicity. nih.gov This highlighted the critical role of the substituent at this position in determining the pharmacological profile.

Further exploration into N-substituted vindesine analogues has provided deeper insights into the structural requirements for activity. nih.gov A study examining a series of N-substituted vindesine derivatives revealed that the nature of the substituent on the amide nitrogen significantly influences antitumor efficacy against various tumor models. For instance:

N-alkylvindesines generally exhibited reduced activity compared to vindesine against the Gardner lymphosarcoma (GLS). nih.gov

N-β-Hydroxyethyl-vindesine demonstrated superior activity against the Ridgway osteogenic sarcoma and GLS compared to vindesine, although it was less active against the B16 melanoma. nih.gov

N-β-(4-Hydroxyphenethyl)-vindesine was found to be more active than vindesine against the B16 melanoma but showed only marginal activity against the GLS. nih.gov

These findings underscore that the steric bulk, polarity, and potential for specific interactions of the N-substituent are crucial determinants of the biological activity profile across different cancer types. nih.govmdpi.com The collective evidence from these studies suggests that vindesine itself represents a highly optimized structure among the congeners tested, possessing a broad spectrum of antitumor activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Vindesine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach allows for the prediction of the activity of novel compounds and provides insights into the physicochemical properties that govern their efficacy.

While specific QSAR studies focusing exclusively on Vindesine N-(3-Hydroxypropyl)amide are not extensively reported in the public domain, the principles of QSAR are broadly applicable to the vinca (B1221190) alkaloid class. For a series of vindesine derivatives, a 2D-QSAR model could be developed by correlating various molecular descriptors with their observed antitumor activity (e.g., IC50 values). nih.govnih.gov

A typical 2D-QSAR study on vindesine analogs would involve the following steps:

Data Set Preparation: A series of vindesine derivatives with experimentally determined biological activities would be selected.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., atomic charges), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters, would be calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), would be employed to build a linear equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using statistical parameters like the correlation coefficient (R²), the square of the correlation coefficient (r²), and cross-validation techniques. nih.gov

For instance, a hypothetical QSAR equation might look like: log(1/IC50) = β0 + β1(descriptor 1) + β2(descriptor 2) + ...

The coefficients (β) in this equation would indicate the relative importance of each descriptor in influencing the biological activity. A positive coefficient would suggest that an increase in the value of that descriptor enhances activity, while a negative coefficient would indicate the opposite.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide even more detailed insights by considering the three-dimensional properties of the molecules. These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity.

Computational Docking and Molecular Dynamics Simulations with Target Proteins

The primary molecular target of vindesine and other vinca alkaloids is tubulin, the protein subunit of microtubules. nih.govnih.gov Computational docking and molecular dynamics (MD) simulations are powerful tools for investigating the binding interactions between these drugs and their target at an atomic level.

Molecular Docking studies can predict the preferred binding pose of a ligand within the active site of a protein. For vindesine derivatives, docking simulations would be performed with the tubulin protein to understand how different substituents on the vindoline amide influence the binding affinity and orientation. The docking energy, which is composed of van der Waals and electrostatic interactions, provides an estimate of the binding affinity. nih.gov It is generally accepted that the vindoline ring of vinblastine and its derivatives has a stronger affinity for tubulin compared to the catharanthine ring. nih.gov

These computational approaches are invaluable for rationalizing the observed SAR and for guiding the design of new analogs with improved binding characteristics.

Pharmacophore Modeling and Ligand-Based Drug Design Principles for Optimized Analogs

Pharmacophore modeling is a crucial aspect of ligand-based drug design, where a model is constructed based on the common structural features of a set of active molecules. nih.govnih.gov This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. researchgate.netresearchgate.net

A pharmacophore model for vindesine analogs could be developed by aligning the structures of several active derivatives and identifying the common features. This model would then serve as a 3D query for virtual screening of large chemical databases to identify novel scaffolds that possess the desired pharmacophoric features. nih.govyoutube.com

The key principles for designing optimized analogs of this compound based on pharmacophore modeling would include:

Maintaining the Core Scaffold: The fundamental dimeric structure of catharanthine and vindoline is essential for activity and should be preserved.

Optimizing the N-Substituent: The pharmacophore model would provide guidance on the optimal size, shape, and chemical properties of the substituent at the vindoline amide position to maximize interactions with the tubulin binding site. For example, the model might indicate that a hydrogen bond donor at a specific position within the substituent is crucial for enhanced activity.

Introducing Novel Scaffolds: The pharmacophore model can be used to identify completely new chemical scaffolds that mimic the essential features of the vindesine analogs but possess different core structures. This can lead to the discovery of novel drug candidates with potentially improved properties.

The integration of SAR studies, QSAR, computational docking, MD simulations, and pharmacophore modeling provides a powerful and synergistic approach for the rational design and optimization of vindesine analogs, including this compound, with the ultimate goal of developing more effective and safer anticancer therapies.

Advanced Analytical and Bioanalytical Methodologies in Research

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural elucidation of complex molecules like vindesine (B1683056) derivatives. While specific NMR data for Vindesine N-(3-Hydroxypropyl)amide is not readily available in the public domain, analysis of related vinca (B1221190) alkaloids such as vincristine (B1662923) provides a strong reference for the expected spectral features. researchgate.net The ¹H NMR spectrum would be expected to show a complex pattern of signals corresponding to the numerous protons in the vindoline (B23647) and velbanamine moieties, as well as distinct signals for the N-(3-hydroxypropyl)amide side chain. Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity between the vindesine core and the N-(3-Hydroxypropyl)amide group. nih.gov

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. For the parent compound, vindesine, electrospray ionization (ESI) is a common technique. nih.gov In ESI-MS/MS analysis of vincristine, a related compound, characteristic fragmentation patterns are observed, such as the loss of a C₂H₄O₂ moiety. researchgate.net For this compound, fragmentation would likely involve cleavage of the amide bond and fragmentation within the vindoline and catharanthine (B190766) units.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the amide (N-H and C=O) groups, and the various C-H, C=C, and C-N bonds within the complex alkaloid structure. For instance, the analysis of dexamethasone, another complex pharmaceutical compound, reveals distinct peaks for its functional groups which aids in its identification. wikipedia.org

Below is a table summarizing the expected spectroscopic data for this compound based on the analysis of related compounds.

Technique Expected Observations for this compound
¹H NMR Complex aliphatic and aromatic signals from the vindoline and velbanamine units. Distinct signals for the methylene (B1212753) and hydroxyl protons of the N-(3-hydroxypropyl) group.
¹³C NMR A large number of signals corresponding to the carbon skeleton. Characteristic signals for the amide carbonyl, and the carbons of the N-(3-hydroxypropyl) side chain.
Mass Spec A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns showing losses of the side chain and characteristic cleavages of the alkaloid core.
IR Spec Absorption bands for O-H stretching (hydroxyl), N-H stretching (amide), C=O stretching (amide and ester), and aromatic C-H stretching.

Chromatographic Separations and Purity Assessment in Research Samples

Chromatographic techniques are indispensable for the separation and purity assessment of this compound in research samples. These methods are crucial for ensuring the quality and integrity of the compound used in preclinical studies.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of vinca alkaloids. nih.gov Reversed-phase HPLC with a C18 or cyanopropyl column is commonly employed. nih.govthermofisher.com A typical mobile phase consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often at a controlled pH. nih.govnih.gov For the analysis of multiple vinca alkaloids, gradient elution may be necessary to achieve optimal separation. thermofisher.com The purity of a research sample of this compound would be determined by injecting the sample into an optimized HPLC system and analyzing the resulting chromatogram for the presence of any impurity peaks. The peak area of the main compound relative to the total peak area of all components provides a quantitative measure of purity. A study on the simultaneous determination of vincristine, vinblastine (B1199706), catharanthine, and vindoline utilized a reversed-phase column with a mobile phase of acetonitrile and phosphate (B84403) buffer. oup.com

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique that can be used for the qualitative analysis and preliminary purity assessment of vinca alkaloids. rjpponline.orgnih.gov Different solvent systems can be employed to achieve separation on a silica (B1680970) gel plate. researchgate.net The separated spots can be visualized under UV light or by using a suitable staining reagent. researchgate.net While not as quantitative as HPLC, TLC is a valuable tool for monitoring reaction progress and for rapid screening of sample purity. slideshare.net

The following table outlines a typical HPLC method for the analysis of vinca alkaloids, which could be adapted for this compound.

Parameter Condition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5)
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 20 µL

Methodologies for Quantitation in Preclinical Biological Matrices (e.g., in vitro media, animal tissues)

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. nih.govnih.govrsc.org

The general workflow for quantitation involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Biological samples such as plasma, in vitro media, or tissue homogenates are complex matrices. Therefore, a sample preparation step is necessary to extract the analyte of interest and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. mdpi.com

LC-MS/MS Analysis: An LC-MS/MS method for the quantification of vincristine in human plasma has been developed and validated. nih.gov A similar approach could be applied to this compound. This involves using a specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode to ensure high selectivity. An internal standard, structurally similar to the analyte (e.g., another vinca alkaloid like vinblastine), is typically used to correct for variations in sample processing and instrument response. nih.gov The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. youtube.comfda.gov

A summary of a validated LC-MS/MS method for vincristine quantification is provided below, which can serve as a template for a this compound assay.

Parameter Condition
Sample Preparation Protein precipitation with acetonitrile
LC Column C8 HPLC column
Mobile Phase Gradient elution with an aqueous buffer and organic solvent
Ionization Electrospray Ionization (ESI), positive mode
MS/MS Transition Specific precursor and product ions for the analyte and internal standard
Limit of Quantification Typically in the low ng/mL range

Biophysical Techniques for Target Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Vinca alkaloids exert their biological effects by interacting with tubulin, a key protein involved in microtubule formation and cell division. nih.govnih.govnih.govnih.gov Biophysical techniques are employed to characterize the binding of this compound to its molecular target.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to study biomolecular interactions in real-time. In a typical experiment, tubulin would be immobilized on a sensor chip, and a solution of this compound would be flowed over the surface. The binding of the compound to the immobilized tubulin causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. rsc.orgnih.gov In an ITC experiment, a solution of this compound would be titrated into a solution containing tubulin. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). researchgate.net From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing insights into the driving forces of the interaction. researchgate.net

The following table summarizes the key parameters that can be obtained from these biophysical techniques.

Technique Key Parameters Determined
Surface Plasmon Resonance (SPR) Association rate constant (kₐ), Dissociation rate constant (kₑ), Equilibrium dissociation constant (Kₑ)
Isothermal Titration Calorimetry (ITC) Binding affinity (Kₐ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG)

Medicinal Chemistry Principles and Drug Discovery Strategy

Rational Design and Optimization of Vindesine (B1683056) N-(3-Hydroxypropyl)amide

The development of a specific derivative like Vindesine N-(3-Hydroxypropyl)amide would be rooted in the principles of rational drug design, aiming to enhance the therapeutic properties of the parent molecule, vindesine. Vindesine itself is a semi-synthetic derivative of vinblastine (B1199706), created to improve the therapeutic index by increasing efficacy and reducing the dose-limiting toxicities associated with earlier vinca (B1221190) alkaloids.

The design of this compound would likely stem from a systematic exploration of the structure-activity relationships (SAR) at the C-3 position of the vindoline (B23647) portion of the molecule. The introduction of the N-(3-Hydroxypropyl)amide group would be a deliberate modification intended to modulate several key properties:

Aqueous Solubility: The addition of a hydroxyl and an amide group could enhance the water solubility of the compound compared to less polar precursors. This is a critical factor for formulation and bioavailability.

Target Binding: The N-(3-hydroxypropyl)amide moiety could introduce new hydrogen bonding interactions with the target protein, tubulin. This has the potential to alter the binding affinity and kinetics, possibly leading to enhanced microtubule disruption and more potent cytotoxic activity.

Pharmacokinetic Profile: The modification could influence the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. For instance, it might alter its susceptibility to metabolic enzymes or affect its transport across cell membranes.

The optimization process would involve the synthesis of a series of analogs with variations in the alkyl chain length (e.g., N-(2-hydroxyethyl)amide, N-(4-hydroxybutyl)amide) and the position of the hydroxyl group to fine-tune the balance of potency, selectivity, and pharmacokinetic parameters.

Strategies for Lead Optimization in Preclinical Drug Discovery

Once a lead compound like this compound is identified, a rigorous preclinical lead optimization phase would be initiated. This multi-faceted process would aim to refine the molecule to produce a viable clinical candidate.

Key strategies would include:

In Vitro Potency and Selectivity Screening: The compound would be tested against a panel of cancer cell lines to determine its potency (typically measured as IC50 values) and its spectrum of activity. It would also be crucial to assess its activity in cell lines that are resistant to other vinca alkaloids to see if the modification overcomes known resistance mechanisms, such as P-glycoprotein (Pgp) efflux.

Metabolic Stability Studies: Using liver microsomes and other in vitro systems, the metabolic fate of this compound would be investigated. The goal is to identify potential metabolic liabilities and design further analogs that are more resistant to rapid breakdown, thus prolonging their duration of action.

Physicochemical Profiling: A comprehensive analysis of properties such as solubility, lipophilicity (logP/logD), and chemical stability would be conducted. These parameters are critical for predicting oral bioavailability and formulating a stable drug product.

In Vivo Efficacy and Tolerability Studies: Promising candidates from in vitro studies would be advanced to animal models of cancer. These studies would assess the compound's ability to inhibit tumor growth and would also carefully monitor for signs of toxicity, particularly neurotoxicity and myelosuppression, which are common side effects of vinca alkaloids.

Exploration of Prodrugs and Targeted Delivery Systems in Research Contexts

The N-(3-Hydroxypropyl)amide functional group itself could be explored as part of a prodrug strategy. A prodrug is an inactive or less active molecule that is converted into the active drug within the body.

Enzyme-Activated Prodrugs: The hydroxyl group on the propyl chain could be esterified with a promoiety that is selectively cleaved by enzymes that are overexpressed in tumor tissues. This would lead to the localized release of the active this compound, potentially reducing systemic toxicity.

Targeted Delivery Systems: The compound could be conjugated to a targeting ligand, such as an antibody or a peptide that recognizes a receptor on the surface of cancer cells. This approach, known as an antibody-drug conjugate (ADC), would deliver the cytotoxic agent directly to the tumor site, further enhancing efficacy and minimizing off-target effects. For example, a linker could be attached to the hydroxyl group to connect it to a tumor-targeting antibody.

Fragment-Based and Diversity-Oriented Synthesis for Related Analogue Discovery

While this compound is a derivative of a complex natural product, the principles of fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) could be employed to discover novel, related analogs with improved properties.

Fragment-Based Approach: In a hypothetical FBDD campaign, small molecular fragments that bind to novel pockets on the tubulin protein could be identified through screening techniques like X-ray crystallography or nuclear magnetic resonance (NMR). These fragments could then be "grown" or "linked" to a core vindesine scaffold to create entirely new classes of microtubule inhibitors with potentially different binding modes and pharmacological profiles.

Diversity-Oriented Synthesis (DOS): DOS strategies could be used to create a library of structurally diverse molecules based on the vindesine core. By employing a series of branching reaction pathways, a wide range of analogs with different ring systems, stereochemistry, and functional group appendages could be rapidly generated. This library could then be screened for compounds with enhanced potency, improved safety profiles, or the ability to overcome drug resistance.

Future Research Directions and Unexplored Avenues

Identification of Novel Molecular Targets and Resistance Pathways

The primary mechanism of action for vinca (B1221190) alkaloids, including vindesine (B1683056), is the inhibition of microtubule polymerization by binding to β-tubulin. nih.govnih.gov This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells. nih.gov However, the development of resistance remains a significant clinical hurdle, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.gov

Future research on Vindesine N-(3-Hydroxypropyl)amide must prioritize the identification of both its precise molecular interactions and potential novel resistance pathways. While it is expected to target β-tubulin, subtle differences in its binding affinity or interaction site compared to vindesine could translate to altered efficacy or a different resistance profile.

A crucial avenue of investigation is the exploration of molecular targets beyond tubulin. Proteomic analyses of resistance to other vinca alkaloids, such as vincristine (B1662923), have revealed alterations in a number of proteins not previously linked to drug resistance, including cytoskeletal components and heat shock proteins. nih.gov A similar approach for this compound could unveil unique targets or pathways affected by this specific modification.

Table 1: Proteins Implicated in Vinca Alkaloid Response and Resistance

Protein CategorySpecific ProteinsPotential Role in Resistance
Cytoskeletal Proteins β-tubulin, α-tubulin, Actin, L-plastin, Lamin B1Alterations in the primary drug target and associated structures. nih.gov
Chaperone Proteins Heat shock protein 90βStabilization of client proteins involved in cell survival and proliferation. nih.gov
Signaling Proteins 14-3-3τ, 14-3-3εRegulation of various cellular processes, including cell cycle and apoptosis. nih.gov
Nuclear Proteins Heterogeneous nuclear ribonuclear protein-F, Heterogeneous nuclear ribonuclear protein-KInvolvement in RNA processing and gene expression, potentially altering cellular response to drugs. nih.gov

Integration with Advanced Omics Technologies (e.g., transcriptomics, proteomics in preclinical models)

To build a comprehensive understanding of the biological activity of this compound, the integration of advanced omics technologies in preclinical models is indispensable. Transcriptomic and proteomic studies can provide a global view of the cellular response to this novel agent.

Transcriptomics: By analyzing changes in gene expression in cancer cell lines treated with this compound, researchers can identify upregulated or downregulated genes and pathways. This can offer insights into its mechanism of action, off-target effects, and potential biomarkers of sensitivity or resistance. For instance, transcriptomic analysis of Vinca minor has been used to identify genes involved in alkaloid biosynthesis, a methodology that can be adapted to understand the effects of synthetic derivatives in cancer cells. nih.gov

Proteomics: Differential proteome analysis, as successfully applied to vincristine, can identify proteins whose expression levels or post-translational modifications are altered upon treatment with this compound. nih.gov This can pinpoint novel targets and resistance mechanisms that may not be evident from genomic or transcriptomic data alone.

The data generated from these omics studies will be instrumental in constructing a detailed action pathway for this compound, moving beyond the general mechanism of vinca alkaloids.

Development of Next-Generation Analogues with Improved Preclinical Profiles

The synthesis of this compound itself represents a step towards developing next-generation vinca alkaloids. The rationale for such modifications is often to improve pharmacological properties, such as increased potency, reduced neurotoxicity, or the ability to overcome drug resistance. nih.gov

Future research should focus on the systematic development and evaluation of a series of analogues based on the this compound scaffold. Key areas for modification could include:

Alterations to the Vindoline (B23647) or Catharanthine (B190766) Moieties: Strategic modifications to these core structures of the vinca alkaloid have been a primary approach in developing new derivatives like vinorelbine (B1196246) and vinflunine. nih.gov

Bioisosteric Replacements: The amide group in this compound could be replaced with other functional groups (bioisosteres) to potentially enhance activity or alter its pharmacokinetic profile. nih.gov

Conjugation to Targeting Moieties: Attaching the molecule to monoclonal antibodies or other ligands that bind to tumor-specific antigens could enhance drug delivery to cancer cells and reduce systemic toxicity. nih.gov

Preclinical evaluation of these new analogues should include rigorous testing of their cytotoxic activity against a panel of cancer cell lines, including those with known resistance mechanisms to other vinca alkaloids. A recent study on vinblastine (B1199706) amides demonstrated that specific modifications could overcome P-gp-mediated resistance. nih.gov

Exploration of Combination Strategies in Preclinical Models

Combination chemotherapy is a standard approach in cancer treatment, and the efficacy of vinca alkaloids is often enhanced when used with other agents. ashpublications.org Preclinical studies are essential to identify synergistic or additive interactions between this compound and other anticancer drugs.

Based on established combination therapies for other vinca alkaloids, promising areas of investigation for this novel derivative include its use with:

Anthracyclines: While commonly used together, the scheduling of administration of vinca alkaloids and anthracyclines can significantly impact efficacy. ashpublications.org

Other Chemotherapeutic Agents: Investigating combinations with drugs that have different mechanisms of action could reveal synergistic effects and help overcome resistance.

Targeted Therapies: Combining this compound with inhibitors of specific signaling pathways that are crucial for cancer cell survival could lead to enhanced therapeutic outcomes. A novel microtubule-destabilizing drug candidate, AB8939, is being developed for its potential to overcome resistance mechanisms that limit the efficacy of taxanes and vinca alkaloids. manilatimes.net

Addressing Research Gaps in this compound Biology and Mechanism

The most significant research gap concerning this compound is the near-complete lack of publicly available data on its biological activity and mechanism of action. While we can extrapolate from the extensive research on vindesine and other vinca alkaloids, dedicated studies on this specific compound are imperative.

Key research questions that need to be addressed include:

What is the precise binding affinity of this compound to β-tubulin, and how does it compare to vindesine?

Does the N-(3-Hydroxypropyl)amide modification alter its susceptibility to P-gp-mediated efflux?

What is the full spectrum of its cytotoxic activity against various cancer cell types?

What is its in vivo efficacy and toxicity profile in preclinical animal models?

Are there unique, off-target effects associated with this derivative?

Answering these fundamental questions will be the first step in determining whether this compound holds promise as a next-generation vinca alkaloid for cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Vindesine N-(3-Hydroxypropyl)amide, and how can reaction yields be optimized?

  • Methodology : Utilize carbodiimide-based coupling agents (e.g., EDC/NHS) to conjugate the 3-hydroxypropylamide group to vindesine. Optimize reaction conditions (e.g., solvent polarity, pH, and temperature) to enhance yield. Radical cyclization or hydrolysis steps, as demonstrated in similar amide syntheses (e.g., N-(3-Hydroxypropyl)-undec-10-enamide), may improve efficiency .
  • Validation : Monitor reaction progress via HPLC or LC-MS, referencing retention times and mass-to-charge ratios for intermediates and final products .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Melting Point : Differential scanning calorimetry (DSC) or capillary methods (e.g., 74–76°C for structurally similar N-(3-hydroxypropyl)phthalimide) .
  • Density : Pycnometry or computational modeling (e.g., 1.331 g/cm³ for analogous compounds) .
  • Solubility : Perform shake-flask experiments in PBS or DMSO, quantified via UV-Vis spectroscopy .

Q. What analytical techniques are critical for purity assessment?

  • Methodology :

  • HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) and UV detection at 220–280 nm .
  • NMR : Assign peaks for the 3-hydroxypropylamide moiety (e.g., δ 0.05 ppm for tert-butyl groups in related structures) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ peaks for validation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different cell lines?

  • Methodology :

  • Dose-Response Analysis : Compare IC₅₀ values in cancer vs. non-cancer cell lines using MTT assays.
  • Mechanistic Studies : Evaluate tubulin-binding affinity via fluorescence polarization assays, contrasting results with parent compound vindesine .
  • Data Normalization : Account for variability in cell permeability (e.g., using P-glycoprotein inhibitors like verapamil) .

Q. What strategies mitigate off-target effects in in vivo studies of this compound?

  • Methodology :

  • Prodrug Design : Introduce enzymatically cleavable linkers (e.g., ester or peptide-based) to enhance tumor specificity .
  • Toxicokinetic Profiling : Measure plasma half-life and organ distribution via LC-MS/MS, adjusting dosing schedules to minimize hepatic/renal accumulation .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate interactions with serum albumin to predict binding affinity and circulation time .
  • QSAR Modeling : Correlate logP values (e.g., calculated via ChemDraw) with cellular uptake rates to refine hydrophilicity .

Q. What experimental designs address stability challenges in aqueous formulations?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, analyzing degradation products via LC-MS .
  • Lyophilization : Assess excipient compatibility (e.g., trehalose or mannitol) to improve shelf life .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to GHS Category 1 aquatic toxicity protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.